molecular formula C15H22Br2 B14277840 2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene CAS No. 154492-64-5

2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene

Cat. No.: B14277840
CAS No.: 154492-64-5
M. Wt: 362.14 g/mol
InChI Key: DAYVCNVLNGJOIQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene is an organic compound with the molecular formula C15H22Br2. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms and two tert-butyl groups. This compound is of interest due to its unique structural features and reactivity, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene typically involves the bromination of 1-(bromomethyl)-3,5-di-tert-butylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and the generation of reactive intermediates. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(bromomethyl)benzene
  • 2-Bromo-1,3-bis(dibromomethyl)benzene
  • 1-Bromo-4-(bromomethyl)-2-chlorobenzene

Uniqueness

2-Bromo-1-(bromomethyl)-3,5-di-tert-butylbenzene is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its reactivity. This makes it distinct from other brominated benzene derivatives, which may not have such bulky substituents .

Properties

CAS No.

154492-64-5

Molecular Formula

C15H22Br2

Molecular Weight

362.14 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3,5-ditert-butylbenzene

InChI

InChI=1S/C15H22Br2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8H,9H2,1-6H3

InChI Key

DAYVCNVLNGJOIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)CBr

Origin of Product

United States

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